

# Application Note: Quantitative Analysis of Swertianolin using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: Swertianolin

Cat. No.: B1682846

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## Introduction

**Swertianolin** is a xanthone C-glucoside that has demonstrated a range of pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects. Accurate and precise quantification of **Swertianolin** in plant materials and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **Swertianolin**.

## Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify **Swertianolin**. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and an acidified aqueous mobile phase. The concentration of **Swertianolin** in a sample is determined by comparing its peak area to that of a calibration curve constructed from known concentrations of a **Swertianolin** reference standard.

## Experimental Protocols

### Materials and Reagents

- **Swertianolin** reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (or Phosphoric acid, HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Plant material or formulation containing **Swertianolin**

## Instrumentation

- HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 µm)

## Preparation of Standard Solutions

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Swertianolin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

## Sample Preparation (from Plant Material)

- **Extraction:** Accurately weigh 1.0 g of dried and powdered plant material. Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

- **Filtration and Concentration:** Filter the extract through Whatman No. 1 filter paper. The extraction can be repeated two more times to ensure complete recovery. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
- **Final Preparation:** Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

## Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of **Swertianolin**:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic Acid (or 0.5% Phosphoric Acid) in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min, 15-30% B; 10-25 min, 30-50% B; 25-30 min, 50-80% B; 30-35 min, 80-15% B (re-equilibration)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	274 nm

## Data Presentation

The performance of this HPLC method has been validated for linearity, precision, and accuracy. The results are summarized in the tables below.

**Table 1: Linearity of Swertianolin Quantification**

Parameter	Value
Linear Range	1 - 100 µg/mL
Regression Equation	$y = mx + c$
Correlation Coefficient ( $r^2$ )	> 0.999

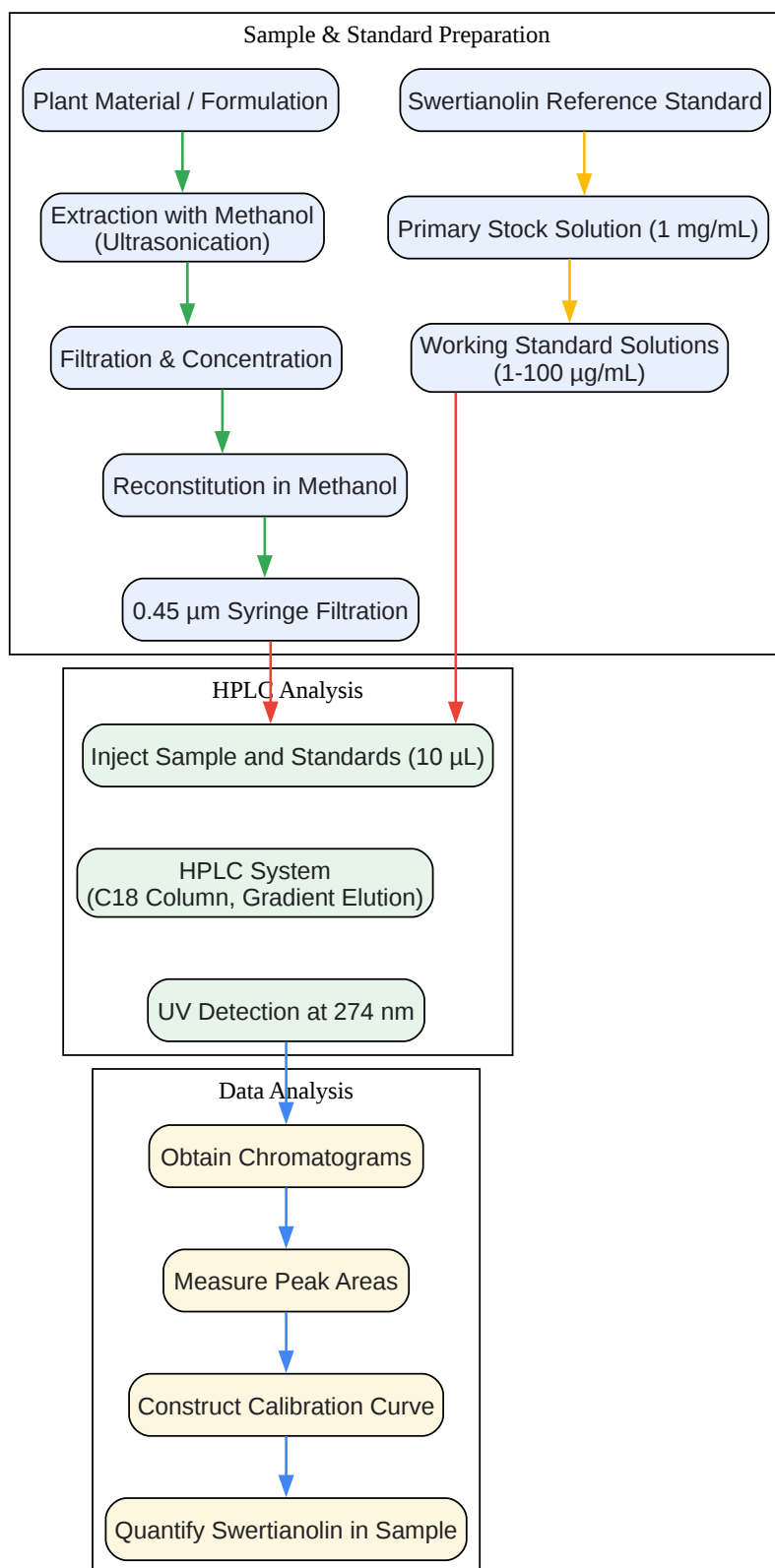
**Table 2: Precision of the HPLC Method**

Precision Type	Concentration (µg/mL)	RSD (%)
Intra-day (n=6)	10	< 2.0
50	< 2.0	
100	< 2.0	
Inter-day (n=6)	10	< 3.0
50	< 3.0	
100	< 3.0	

**Table 3: Accuracy (Recovery) of the HPLC Method**

Spiked Level (%)	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)
80	8	7.9 - 8.1	98.75 - 101.25
100	10	9.9 - 10.2	99.0 - 102.0
120	12	11.8 - 12.3	98.33 - 102.5

## Mandatory Visualization



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Caption: Experimental workflow for the quantification of **Swertianolin** by HPLC.

## Conclusion

The HPLC method described in this application note is simple, precise, accurate, and reliable for the quantification of **Swertianolin** in various samples. This protocol can be readily implemented in a quality control or research laboratory setting to ensure the consistency and efficacy of products containing **Swertianolin**.

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